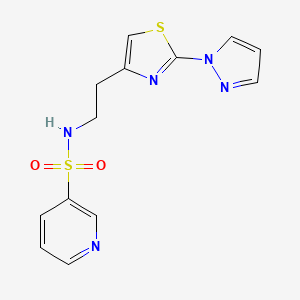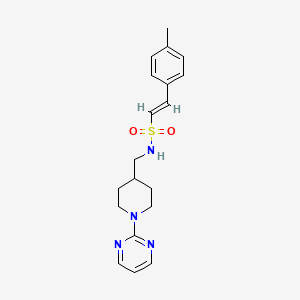
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the signaling pathways of immune cells, and its inhibition has shown promising results in the treatment of various cancers and autoimmune disorders.
Wirkmechanismus
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide works by irreversibly binding to the BTK enzyme, thereby inhibiting its activity and downstream signaling pathways. BTK is an important mediator of B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cells. This mechanism has been shown to be effective in various cancers and autoimmune disorders, where B-cells play a key role in disease pathogenesis.
Biochemical and physiological effects:
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. The compound has also been shown to have good oral bioavailability and a favorable safety profile, with no significant toxicity observed in preclinical studies. In addition, (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide has been shown to penetrate the blood-brain barrier, which may be useful in the treatment of central nervous system disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide in lab experiments include its high potency and selectivity, as well as its favorable pharmacokinetic and pharmacodynamic properties. The compound has been extensively characterized in preclinical models, and its mechanism of action is well understood. However, the limitations of using (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide include its irreversible binding to BTK, which may limit its use in certain experimental settings. In addition, the compound may have limited efficacy in certain cancers or autoimmune disorders where B-cells are not the primary driver of disease pathogenesis.
Zukünftige Richtungen
There are several future directions for research on (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, including the development of combination therapies with other targeted agents or immunotherapies. In addition, the compound may have potential applications in the treatment of other diseases beyond cancer and autoimmune disorders, such as viral infections or neurodegenerative diseases. Further studies are needed to fully understand the potential of (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide in these areas, and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of a pyrimidine derivative with a piperidine derivative, followed by subsequent functionalization of the resulting intermediate to obtain the final product. The synthesis has been optimized to achieve high yields and purity, and the product has been characterized by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting tumor growth and reducing inflammation. The compound has been tested in various cell lines and animal models, and has demonstrated good pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-16-3-5-17(6-4-16)9-14-26(24,25)22-15-18-7-12-23(13-8-18)19-20-10-2-11-21-19/h2-6,9-11,14,18,22H,7-8,12-13,15H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGXPKCJFDSFOM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934524.png)

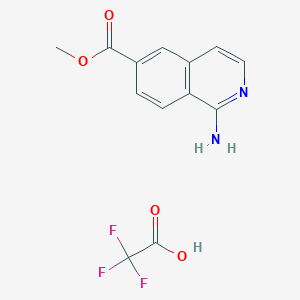
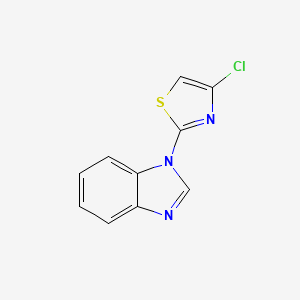
![2-Chloro-5-[(phenylsulfonyl)methyl]pyridine](/img/structure/B2934529.png)
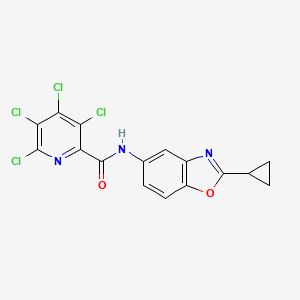
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)

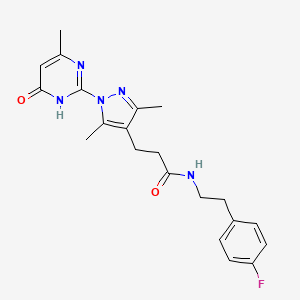
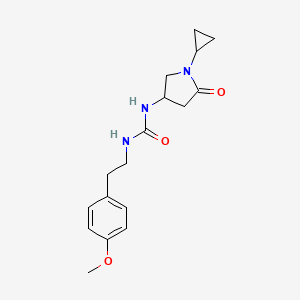
![N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide](/img/structure/B2934538.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)
![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)
